molecular formula C15H22Cl2N2O B15077409 N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride CAS No. 77985-19-4

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride

Cat. No.: B15077409
CAS No.: 77985-19-4
M. Wt: 317.3 g/mol
InChI Key: UEPAZWZNALYRHO-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-substituted phenyl ring, a pyrrolidine ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylphenylamine and 3-bromobutanoyl chloride.

    Formation of Intermediate: The 2-chloro-6-methylphenylamine reacts with 3-bromobutanoyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with pyrrolidine to form the final product.

    Hydrochloride Formation: The final product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-methylphenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride
  • (2-Chloro-6-methylphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride stands out due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

77985-19-4

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-3-pyrrolidin-1-ylbutanamide;hydrochloride

InChI

InChI=1S/C15H21ClN2O.ClH/c1-11-6-5-7-13(16)15(11)17-14(19)10-12(2)18-8-3-4-9-18;/h5-7,12H,3-4,8-10H2,1-2H3,(H,17,19);1H

InChI Key

UEPAZWZNALYRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CC(C)N2CCCC2.Cl

Origin of Product

United States

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